molecular formula C18H17N3O4S2 B2845886 methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896793-58-1

methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2845886
CAS No.: 896793-58-1
M. Wt: 403.47
InChI Key: CMHDOVDQRHKARO-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a benzoate ester. The structure includes a 3-ethyl substituent on the pyrimidinone ring and a sulfanyl acetamido linker bridging the thienopyrimidinone and methyl benzoate moieties. The sulfanyl group may enhance binding interactions with biological targets, while the benzoate ester could influence solubility and bioavailability .

Properties

IUPAC Name

methyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-7-5-4-6-11(12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHDOVDQRHKARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents like toluene, catalysts such as tetrabutylammonium iodide, and reagents like formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thienopyrimidine moieties. Methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has shown promising in vitro activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study conducted by researchers assessed the antimicrobial efficacy of several thienopyrimidine derivatives, including methyl 2-[2-(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamido]benzoate. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Synthetic Utility

The synthesis of methyl 2-[2-(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamido]benzoate involves multi-step organic reactions. The compound serves as a versatile intermediate in the synthesis of more complex thienopyrimidine derivatives.

Synthetic Route Overview:

  • Condensation Reaction : The initial step involves the condensation of thienopyrimidine derivatives with acetamides.
  • Purification : Techniques such as recrystallization and chromatography are employed to purify the final product.
  • Characterization : Spectroscopic methods (e.g., NMR and IR spectroscopy) are used to confirm the structure and purity of the synthesized compound.

Drug Discovery and Development

Methyl 2-[2-(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamido]benzoate is being investigated for its potential as a lead compound in drug discovery efforts targeting various diseases.

Pharmacological Insights

Research indicates that compounds with thienopyrimidine structures may interact with multiple biological targets, including:

  • Enzymatic Inhibition : They may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : Potential modulation of receptors linked to neuropharmacology and cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidinone Family

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Core Structure Key Substituents Biological Activity (Reported) Reference
Methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (Target) ~363.4* Thieno[3,2-d]pyrimidinone 3-ethyl, methyl benzoate, sulfanyl acetamido Hypothesized kinase inhibition N/A
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 363.30 Thieno[3,2-d]pyrimidinone 4-chlorophenyl, pyrazolyl acetamide Pesticide/Herbicide candidate
3-((4-(4-Pyridyl)pyrimidin-2-ylthio)methyl)benzoic acid 354.39 Pyridylpyrimidine-thiomethyl Pyridyl, benzoic acid Metal coordination, bioactivity
Metsulfuron-methyl (Herbicide) 381.37 Triazine-sulfonylurea Methoxy-methyl triazine, methyl benzoate ALS enzyme inhibition

*Estimated based on analogous structures.

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core is distinct from the triazine in sulfonylurea herbicides (e.g., metsulfuron-methyl) and the pyridylpyrimidine in metal-coordinating compounds . Thienopyrimidinones are more commonly associated with kinase inhibition due to their planar, aromatic structure, which facilitates ATP-binding pocket interactions .

Substituent Effects: The 3-ethyl group on the thienopyrimidinone may enhance lipophilicity compared to the 4-chlorophenyl substituent in the pesticide analogue . The sulfanyl acetamido linker in the target compound differs from the sulfonylurea bridge in herbicides, which is critical for acetolactate synthase (ALS) inhibition .

The pyridylpyrimidine-thiomethyl compound’s bioactivity in metal coordination highlights the versatility of sulfanyl-linked heterocycles .

Research Findings and Functional Insights

Role of the Sulfanyl Group

The sulfanyl (-S-) moiety in the target compound and its analogues facilitates:

  • Covalent bonding with cysteine residues in enzyme active sites (e.g., kinases) .
  • Metal coordination , as seen in pyridylpyrimidine derivatives .
Impact of the Benzoate Ester

The methyl benzoate group in the target compound and sulfonylureas like metsulfuron-methyl enhances:

  • Membrane permeability due to ester hydrophobicity.
  • Metabolic stability , as esterases may slowly hydrolyze the group in vivo .
Substituent-Driven Selectivity
  • Ethyl vs.
  • Pyrazolyl vs. Benzoate : The pyrazolyl acetamide in the pesticide analogue may engage in hydrogen bonding with plant-specific ALS enzymes, whereas the benzoate ester in the target compound could target mammalian kinases .

Biological Activity

Methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the thienopyrimidine class, characterized by a fused heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 373.5 g/mol . The structural features include:

  • Thieno[3,2-d]pyrimidine core : This core is linked to various functional groups that enhance its biological activity.
  • Acetamido group : Contributes to the compound's ability to interact with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC18H19N3O2SC_{18}H_{19}N_{3}O_{2}S
Molecular Weight373.5 g/mol
CAS Number1252891-05-6

Antimicrobial Properties

Thienopyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the thienopyrimidine structure can enhance antibacterial efficacy, particularly against resistant strains .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In vitro studies demonstrated that it inhibits cell proliferation and promotes cell cycle arrest, suggesting its utility as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, thienopyrimidine derivatives have been reported to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in various pathogens including Plasmodium falciparum, the causative agent of malaria . This inhibition disrupts nucleotide synthesis, which is vital for the growth and replication of these organisms.

Table 2: Biological Activities Summary

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and inhibits cell proliferation
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH)

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Clemson University evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. The results indicated potent inhibitory effects against multiple bacterial strains, with minimal cytotoxicity observed in human cell lines .

Case Study 2: Cancer Cell Line Testing

In another investigation published in a peer-reviewed journal, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent reduction in cell viability and significant induction of apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a lead compound for further development in cancer therapy.

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